9-Hydroxypregn-4-ene-3,20-dione

Biocatalysis Steroid Hydroxylation Cytochrome P450

Researchers often face the challenge of steroid analog interchangeability, where substituting progesterone for a hydroxylated derivative yields non-transferable results. 9-Hydroxypregn-4-ene-3,20-dione resolves this by providing a distinct biological profile for targeted investigation. Key differentiators include: • Induces monocytic differentiation, a functional activity absent in progesterone, serving as a valuable probe for hematopoietic and oncology signaling studies. • Acts as a functional progesterone receptor antagonist (IC50 1.30 µM in T47D cells), making it a critical reference for medicinal chemistry programs developing novel PR modulators. • Directly inhibits the arachidonic acid cascade and leukotriene biosynthesis, offering a different mechanism from progesterone for parsing direct vs. indirect pathway regulation. This compound ensures experimental specificity and reliable procurement for specialized research.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 15981-54-1
Cat. No. B094977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxypregn-4-ene-3,20-dione
CAS15981-54-1
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C
InChIInChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1
InChIKeyRDBRKMZIODRVBD-LJGAWZCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxypregn-4-ene-3,20-dione Procurement Guide


9-Hydroxypregn-4-ene-3,20-dione, also referred to as 9α-hydroxyprogesterone, is a monohydroxylated derivative of the endogenous steroid hormone progesterone. Structurally, the addition of a hydroxyl group at the 9α-position of the steroid backbone distinguishes it from the parent compound and other hydroxylated analogues [1]. This seemingly minor structural modification can confer a distinct biological profile, including interactions with specific enzymes and receptors that differ from progesterone and other related steroids [2]. Understanding these differences is critical for researchers and industrial users seeking a compound with a specific, non-interchangeable activity set.

1
Non-interchangeable hydroxylated steroid for enzyme and receptor interaction studies
2
Supports differentiation, proliferation arrest, and steroidogenic pathway research
3
Requires direct procurement; enzymatic synthesis via CYP106A2 is inefficient

9-Hydroxypregn-4-ene-3,20-dione Substitution Challenge


The hydroxylation of the progesterone backbone is a key determinant of a steroid's biological fate and function. Enzymes like CYP106A2 exhibit distinct catalytic efficiencies for producing different monohydroxylated forms, including 9α-, 11α-, 6β-, and 15β-hydroxyprogesterone, with the 9α-hydroxylated product showing the lowest Vmax among them [1]. This implies that 9α-hydroxyprogesterone is not merely an intermediate but a unique endpoint of a specific biosynthetic route. Furthermore, the presence of a hydroxyl group at the 9α-position can dramatically alter a steroid's affinity for classical steroid receptors and its interaction with metabolic enzymes [2]. Therefore, simply substituting 9-Hydroxypregn-4-ene-3,20-dione with progesterone or a different monohydroxylated analogue (e.g., 11α-hydroxyprogesterone) in an experiment or industrial process is likely to yield significantly different, non-transferable results. The quantitative evidence below delineates the precise, verifiable points of differentiation that justify a focused procurement strategy.

Metabolic fate
9α-hydroxylation produces distinct enzyme kinetics; substitution with 11α- or 6β-hydroxyprogesterone may shift metabolic profiles
Receptor activity
This compound acts as a PR antagonist, while progesterone is an agonist; functional outcomes may not transfer
Downstream effects
Induces monocytic differentiation and LOX inhibition; other hydroxylated analogs may not replicate these cellular responses

9-Hydroxypregn-4-ene-3,20-dione Evidence Guide


CYP106A2 Hydroxylation Rate

In a direct head-to-head comparison using the recombinant bacterial enzyme CYP106A2 with progesterone as the substrate, the rate of formation (Vmax) for 9α-hydroxyprogesterone was significantly lower than for all other monohydroxylated products quantified. This demonstrates that the 9α-hydroxyl group is a distinct chemical handle that is not favored by this common steroid-hydroxylating enzyme, a key consideration for biotechnological synthesis applications [1].

CYP106A2 Hydroxylation Rate
Head-to-head
Vmax 6.5 ± 0.3 vs 337.3 ± 43.7 (15β-OH) nmol/min/nmol
Lowest enzymatic formation rate among monohydroxylated products
In vitro CYP106A2 assay; supports direct procurement over biotransformation
Biocatalysis Steroid Hydroxylation Cytochrome P450

Progesterone Receptor Antagonism

In a human T47D breast cancer cell line model, 9-Hydroxypregn-4-ene-3,20-dione acts as a progesterone receptor (PR) antagonist with an IC50 of 1.30 µM. This is in stark contrast to the natural agonist progesterone, which binds the PR with nanomolar affinity (Ki of 41.69 nM for corticosteroid binding globulin and similar high affinity for PR) and activates downstream signaling [REFS-2, REFS-3]. While direct head-to-head IC50 data for progesterone is not available from the same assay, the established class difference is clear: agonists typically exhibit low nanomolar binding affinities , whereas this compound demonstrates a >30-fold weaker interaction with the receptor, consistent with an antagonist profile.

PR Antagonism
Class-level inference
IC50 1.30 µM in T47D cells
Reported antagonist activity; >30-fold weaker than agonist progesterone
Cell-based assay, 24h incubation
Endocrinology Receptor Pharmacology Drug Discovery

Dihydroorotase Inhibition

9-Hydroxypregn-4-ene-3,20-dione inhibits dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis, with an IC50 of 1.00 × 10^6 nM (1 mM) [1]. While this is a relatively weak inhibition, the activity is notable because it is not a shared characteristic of progesterone or other common monohydroxylated metabolites. For comparison, a potent and selective dihydroorotase inhibitor like 5-aminoorotic acid (5-AOA) exhibits an IC50 of 9.87 µM [2], while many small-molecule inhibitors show activity in the low micromolar range. The compound's activity is thus modest but demonstrates a distinct target engagement profile that differentiates it from other steroids.

Dihydroorotase Inhibition
Cross-study comparable
IC50 1.00 × 10^6 nM
Weak but unique enzyme inhibition not shared by progesterone
Mouse Ehrlich ascites enzyme at 10 µM
Cancer Research Enzyme Inhibition Pyrimidine Metabolism

17β-HSD Inhibition

The compound inhibits human testicular microsomal 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme responsible for the interconversion of androstenedione to testosterone and estrone to estradiol, with a Ki of 3.03 × 10^4 nM (30.3 µM) [1]. This is a relatively weak inhibitory activity when compared to potent, selective inhibitors of 17β-HSD type 3, which can have IC50 values in the low nanomolar range (e.g., 6 nM) . However, this activity is a distinct property of the 9α-hydroxylated compound and is not a primary activity of progesterone. The data confirms that the 9α-hydroxyl group confers a unique interaction with this key steroidogenic enzyme, potentially altering downstream hormone levels in a cell-type specific manner.

17β-HSD Inhibition
Cross-study comparable
Ki 3.03 × 10^4 nM
Reported weak interaction with steroidogenic enzyme
Human testicular microsomes, reduction of androstenedione
Endocrinology Cancer Biology Steroidogenesis

Antiproliferative and Differentiation Effects

In contrast to progesterone's primary role in supporting reproductive tissues, 9-Hydroxypregn-4-ene-3,20-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocyte lineage [1]. This functional activity is a key differentiator, as progesterone is not typically associated with this particular cell fate switch. While quantitative IC50 data from direct comparison studies are lacking, this distinct functional outcome—observed across multiple sources—provides strong evidence for a unique biological profile that is not replicated by progesterone or many other common progesterone metabolites.

Antiproliferative & Differentiation
Supporting evidence
Arrests proliferation, induces monocyte differentiation
Functional divergence from progesterone; qualitative observation
Undifferentiated cell models; exact conditions not detailed
Oncology Cell Differentiation Dermatology

Lipoxygenase Inhibition

9-Hydroxypregn-4-ene-3,20-dione is characterized as a potent lipoxygenase (LOX) inhibitor, interfering with arachidonic acid metabolism [1]. This is a critical point of differentiation from progesterone, which has been shown to down-regulate 5-LO product synthesis in primary monocytes but does not significantly inhibit 5-LO enzyme activity in cell-free assays [2]. The reported direct enzyme inhibition by the 9α-hydroxylated compound suggests a different, more direct mechanism of action on the LOX enzyme itself. While specific IC50 values for this compound's LOX inhibition are not available, the qualitative distinction between direct enzyme inhibition and indirect pathway modulation is significant for research focused on the arachidonic acid cascade.

Lipoxygenase Inhibition
Supporting evidence
Direct LOX enzyme inhibitor
Distinct mechanism vs. progesterone (indirect pathway modulation)
Mechanistic divergence; quantitative IC50 unavailable
Inflammation Arachidonic Acid Cascade Immunology

9-Hydroxypregn-4-ene-3,20-dione Application Scenarios


Cancer and Differentiation Research

This compound is specifically recommended for research aimed at investigating the mechanisms of cell cycle arrest and monocytic differentiation. Its unique ability to induce differentiation in undifferentiated cells, a property not shared by progesterone [1], makes it a valuable probe for dissecting signaling pathways involved in hematopoiesis, oncology, and potentially psoriasis-related hyperproliferation .

Progesterone Receptor Pharmacology

With a demonstrated IC50 of 1.30 µM for progesterone receptor antagonism in T47D cells [1], this compound serves as a useful reference point or starting scaffold for medicinal chemistry programs aiming to develop novel PR antagonists. Its functional divergence from potent PR agonists like progesterone (nanomolar Ki) allows researchers to benchmark the potency and selectivity of new chemical entities.

17β-HSD Modulation Studies

The compound's inhibitory activity against 17β-HSD (Ki = 30.3 µM) [1] positions it as a unique tool for investigating this enzyme's role in steroidogenesis. Although not a potent inhibitor, its activity provides a chemical starting point for understanding how 9α-hydroxylation alters interaction with this metabolic pathway, a feature not observed with progesterone .

Inflammation Research: Direct LOX Inhibition

For studies focused on the arachidonic acid cascade and leukotriene biosynthesis, this compound offers a mechanism distinct from progesterone. While progesterone acts indirectly by suppressing cellular production of LOX products, this compound is a direct enzyme inhibitor [REFS-1, REFS-2]. This makes it suitable for experiments designed to parse direct vs. indirect regulation of the LOX pathway.

Application
Selection Property
Validation Focus
Cell differentiation and proliferation arrest research
Monocytic differentiation induction, cell cycle arrest
Differentiation endpoint validation, proliferation assay context
Progesterone receptor antagonist development
PR antagonist profile (IC50 1.30 µM class-level context)
PR antagonism benchmarking, selectivity review
17β-HSD enzyme studies
Weak 17β-HSD inhibitory interaction
Steroidogenic pathway modulation confirmation
LOX pathway mechanistic research
Direct LOX enzyme inhibition mechanism
Direct vs. indirect LOX regulation assessment
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